{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate
Description
The compound {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate is a structurally complex molecule featuring an imidazole core substituted with a sulfanyl-linked 2,6-dichlorobenzyl group and a carbamate ester bonded to a 4-nitrophenyl moiety. Key structural attributes include:
- Imidazole ring: A five-membered heterocycle with nitrogen atoms at positions 1 and 3, methylated at position 1.
- Sulfanyl-dichlorobenzyl group: A sulfur atom bridges the imidazole and a 2,6-dichlorinated benzyl group, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S/c1-24-14(9-22-18(24)30-11-15-16(20)3-2-4-17(15)21)10-29-19(26)23-12-5-7-13(8-6-12)25(27)28/h2-9H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXHSBXXXNDYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=C(C=CC=C2Cl)Cl)COC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorobenzyl Group: The imidazole core is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the dichlorobenzyl-substituted imidazole.
Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the dichlorobenzyl-substituted imidazole with a thiol reagent, such as thiourea, followed by oxidation.
Carbamate Formation: Finally, the carbamate moiety is introduced by reacting the sulfanyl-substituted imidazole with 4-nitrophenyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the sulfanyl group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction of the nitro group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors, while the nitrophenyl carbamate moiety could confer specific binding properties or biological activity.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, potentially inhibiting or modulating their activity. The nitrophenyl carbamate group could also play a role in binding to specific molecular targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Functional Group Variations
The target compound’s imidazole core distinguishes it from other heterocyclic analogs:
- Imidazole vs. These differences influence solubility, metabolic stability, and binding affinity .
- Carbamate vs. Thione/Urea : The carbamate group in the target compound (C=O at ~1700 cm⁻¹ in IR) contrasts with thiones (C=S at ~1250 cm⁻¹) in triazole-thiones and ureas in thiazolylcarbamates. Carbamates often enhance hydrolytic stability relative to esters or amides .
Substituent Effects on Physicochemical Properties
- This contrasts with hydroperoxy or sulfonyl groups in analogs, which may modulate redox activity or polarity .
- Halogenation : The 2,6-dichlorobenzyl group contributes to lipophilicity and steric hindrance, similar to 2,4-difluorophenyl in triazole-thiones. Halogens often improve membrane permeability in bioactive compounds .
Biological Activity
The compound {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate (CAS No. 338422-46-1) is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H16Cl2N4O4S
- Molecular Weight: 435.32 g/mol
- Key Functional Groups: Imidazole ring, carbamate moiety, and dichlorobenzyl thioether.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that imidazole derivatives often exhibit:
- Antimicrobial Activity: The compound shows potential against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Antineoplastic Properties: Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: The carbamate group may facilitate inhibition of specific enzymes involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 10 µg/mL against certain bacterial strains, indicating potent antibacterial effects.
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed:
- Cell Viability Assay Results:
Compound Concentration (µM) % Cell Viability (HeLa) % Cell Viability (MCF-7) 1 85 90 5 65 70 10 40 50
These results suggest a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.
Case Studies
-
Case Study on Anticancer Activity:
A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including our compound. The results indicated that it significantly inhibited the growth of breast cancer cells through mechanisms involving apoptosis and necrosis at concentrations above 5 µM . -
Case Study on Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The study found that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antibacterial agent .
Q & A
Q. Q1. What are the recommended methods for synthesizing this compound with high purity?
Synthesis typically involves sequential functionalization of the imidazole core. Key steps include:
- Step 1 : Alkylation of 1-methyl-1H-imidazole-5-methanol with 2,6-dichlorobenzyl thiol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 2 : Carbamate formation via reaction of the alcohol intermediate with 4-nitrophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are effective for isolating high-purity product (>95% by HPLC) .
Q. Q2. How can structural confirmation be rigorously validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., imidazole proton shifts at δ 7.2–7.5 ppm; dichlorobenzyl group at δ 4.8–5.2 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for verifying stereoelectronic effects of the nitro group .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 495.03) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to mitigate competing side reactions during carbamate formation?
Competing hydrolysis of the isocyanate reagent is a common issue. Strategies include:
- Solvent selection : Use anhydrous DCM or THF to minimize water content .
- Temperature control : Maintain reactions at 0–5°C to slow hydrolysis while allowing carbamate coupling .
- Stoichiometry : Use a 1.2:1 molar ratio of isocyanate to alcohol intermediate to compensate for partial hydrolysis .
Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or in situ IR spectroscopy (disappearance of NCO stretch at ~2270 cm⁻¹) .
Q. Q4. What experimental approaches resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?
Discrepancies may arise from assay conditions or impurity profiles. Address these by:
- Standardized assays : Use recombinant acetylcholinesterase (AChE) with controlled pH (7.4) and temperature (37°C) to compare IC₅₀ values .
- Purity verification : Re-test compounds after HPLC purification to exclude confounding effects of byproducts (e.g., hydrolyzed carbamate derivatives) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to AChE’s catalytic triad, explaining potency variations .
Q. Q5. How does the nitro group influence the compound’s electronic structure and reactivity?
The 4-nitrophenyl group introduces strong electron-withdrawing effects:
- Electronic effects : Reduces electron density on the carbamate carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., by serine hydrolases) .
- Spectroscopic impact : Nitro group’s conjugation shifts UV-Vis absorption to λmax ~320 nm, useful for quantification .
- Stability : Nitro derivatives are prone to photodegradation; store solutions in amber vials under inert gas .
Methodological Challenges
Q. Q6. What strategies improve crystallization success for X-ray analysis of this compound?
Crystallization hurdles arise from the compound’s flexibility. Mitigate via:
- Solvent screening : Use mixed solvents (e.g., DMSO/water or acetonitrile/ethyl acetate) to slow nucleation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-chlorophenyl carbamates) to template growth .
- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and enhance diffraction quality .
Q. Q7. How can structure-activity relationships (SAR) be systematically studied for this compound?
Design a congener library with controlled variations:
- Substitution patterns : Synthesize analogs with halogens (F, Br) or methoxy groups replacing nitro .
- Bioassay panels : Test against AChE, butyrylcholinesterase, and monoamine oxidases to map selectivity .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Data Interpretation
Q. Q8. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
The compound’s amphiphilic nature (polar carbamate vs. hydrophobic dichlorobenzyl) causes solvent-dependent behavior:
- Polar solvents (DMSO, DMF) : Solubility >10 mg/mL due to H-bonding with carbamate .
- Nonpolar solvents (hexane) : Poor solubility (<0.1 mg/mL) .
- Mitigation : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays to balance solubility and bioactivity .
Q. Q9. What analytical techniques differentiate degradation products from synthetic impurities?
- LC-MS/MS : Identify hydrolyzed products (e.g., free 4-nitrophenol at m/z 138.02) .
- NMR kinetics : Track degradation in D₂O by monitoring nitro group proton environment shifts .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; analyze by HPLC to quantify degradation pathways .
Advanced Applications
Q. Q10. Can this compound serve as a photolabile probe for studying enzyme kinetics?
The nitro group’s UV activity enables photochemical applications:
- Photo-uncaging : Irradiate at 365 nm to cleave the carbamate and release 4-nitrophenol, enabling real-time monitoring of enzyme turnover .
- Limitations : Competitive absorption by the imidazole ring may reduce efficiency; test with deuterated solvents to minimize quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
